
Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are characterized by multiple aromatic rings fused together, which contribute to their stability and unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- typically involves multi-step organic reactions. One common approach is the fluorination of benzo(ghi)picene followed by the introduction of diol groups. The reaction conditions often require the use of strong fluorinating agents such as xenon difluoride (XeF2) or elemental fluorine (F2) under controlled temperatures and pressures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to maintain consistent reaction conditions. The diol groups can be introduced through hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) in the presence of suitable catalysts.
化学反応の分析
Types of Reactions
Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex PAHs and as a model compound for studying aromaticity and reactivity.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into the DNA helix, causing structural distortions that interfere with transcription and replication processes. Additionally, it can inhibit enzyme activity by binding to active sites, leading to altered cellular functions.
類似化合物との比較
Similar Compounds
Benzo[a]pyrene: Another PAH with known carcinogenic properties.
Benzo[e]pyrene: Structurally similar but with different reactivity and biological effects.
Picene: A PAH with applications in organic electronics.
Uniqueness
Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- is unique due to the presence of both fluorine and diol groups, which enhance its reactivity and potential applications. The fluorine atom increases the compound’s stability and resistance to metabolic degradation, while the diol groups provide sites for further functionalization and interaction with biological targets.
特性
| 80115-71-5 | |
分子式 |
C24H15FO2 |
分子量 |
354.4 g/mol |
IUPAC名 |
16-fluorohexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2(7),5,8,10,12,14(19),15,17,20(24),21-undecaene-3,4-diol |
InChI |
InChI=1S/C24H15FO2/c25-16-4-5-17-15(11-16)10-13-2-1-12-9-14-3-8-20(26)24(27)23(14)19-7-6-18(17)21(13)22(12)19/h1-11,20,24,26-27H |
InChIキー |
SOZLNINPSMYKHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(C1O)O)C3=C4C(=C2)C=CC5=CC6=C(C=CC(=C6)F)C(=C54)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/no-structure.png)
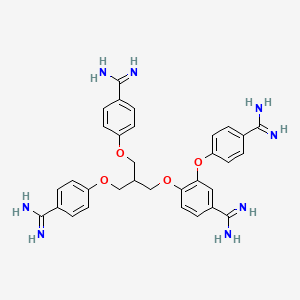
![Benzene, [(3-methyl-1,2-pentadienyl)thio]-](/img/structure/B14431044.png)
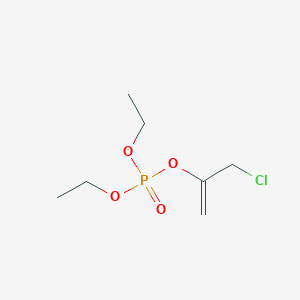

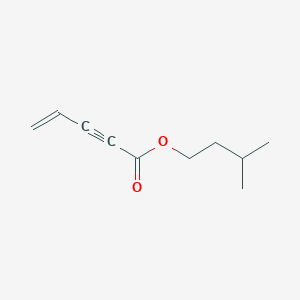
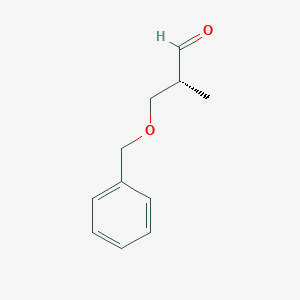

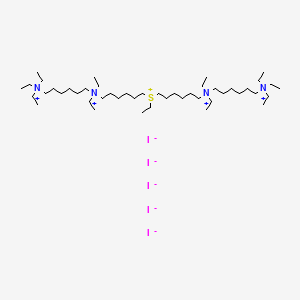
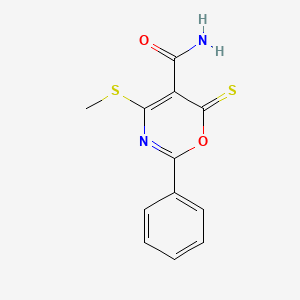
![4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one](/img/structure/B14431121.png)
